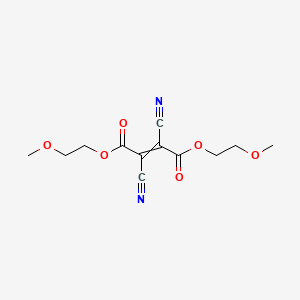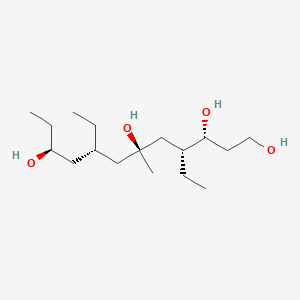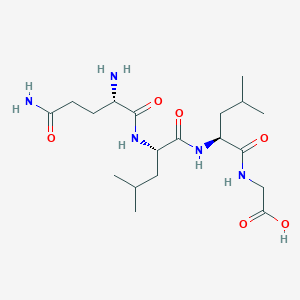![molecular formula C14H11Cl2NO3S2 B14200553 2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-27-5](/img/structure/B14200553.png)
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide is a synthetic organic compound with the molecular formula C14H11Cl2NO3S2. It is characterized by the presence of dichlorobenzamide and methylthiophene groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of 4-methylthiophene with an appropriate sulfonylating agent under controlled conditions to form the ethenesulfonyl intermediate.
Coupling with Dichlorobenzamide: The intermediate is then coupled with 2,4-dichlorobenzamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of the methylthiophene group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
918635-27-5 |
|---|---|
Formule moléculaire |
C14H11Cl2NO3S2 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(4-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-9-6-11(21-8-9)4-5-22(19,20)17-14(18)12-3-2-10(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
VTAIOWWWRSSDFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)

![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)

![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
